molecular formula C15H11N3O2S B3461020 2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3461020
M. Wt: 297.3 g/mol
InChI Key: OOQQYSZSLAIKLR-UHFFFAOYSA-N
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Description

2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that is part of a class of molecules known as thiadiazole derivatives . These compounds are known to have a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties .


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-amino-5-phenyl-1,3,4-thiadiazole with 2-hydroxybenzaldehyde . The structures of the synthesized molecules were confirmed using various physicochemical and analytical means, including 1H-NMR, FTIR, mass spectra, and elemental analyses .


Molecular Structure Analysis

The molecular structure of this compound has been evaluated using the Hartree-Fock and density functional method (B3LYP) . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Scientific Research Applications

Photophysical Properties

  • Photophysical Characteristics: N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes were synthesized and analyzed for their photophysical properties. These compounds exhibit excellent photophysical properties such as large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE) (Zhang et al., 2017).

Antimicrobial Applications

  • Antimicrobial Agents Synthesis: 2-Phenylamino-thiazole derivatives, including those synthesized from 2-hydroxy-5-(2-(phenylamino)-thiazol-4-yl)-benzamide, have been developed as antimicrobial agents. Some of these compounds showed more potent activity than reference drugs against various pathogenic strains, particularly Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer Research

  • Anticancer Activity Evaluation: Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, derived from 2-(4-methylphenyl)acetic acid, were synthesized and tested for anticancer activity against various cancer cell lines. Many compounds demonstrated moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide (Ravinaik et al., 2021).
  • Antifungal Agent Synthesis: New compounds including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives have been prepared and screened for antifungal activity. These studies contribute to the development of potential antifungal agents (Narayana et al., 2004).

Additional Biological Applications

  • Antibacterial and Antifungal Activities: A novel series of heterocyclic compounds including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various strains (Patel & Patel, 2015).

Future Directions

The future directions for research on 2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide could involve further exploration of its biological activities, including its anticancer, antimicrobial, and antioxidant properties . Additionally, more research could be done to better understand its mechanism of action .

Properties

IUPAC Name

2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-12-9-5-4-8-11(12)13(20)16-15-18-17-14(21-15)10-6-2-1-3-7-10/h1-9,19H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQYSZSLAIKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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